molecular formula C12H19BClNO2 B1526292 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride CAS No. 1301198-10-6

4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride

Cat. No.: B1526292
CAS No.: 1301198-10-6
M. Wt: 255.55 g/mol
InChI Key: TYCJJRQXPDMXAU-UHFFFAOYSA-N
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Description

Structural Features and Nomenclature

4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride is characterized by its molecular formula C12H19BClNO2 with a molecular weight of 255.55 g/mol. The structure consists of a phenyl ring substituted with a boronic acid group [B(OH)2] and a piperidin-1-ylmethyl moiety, accompanied by a hydrochloride counterion.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is [4-(piperidin-1-ylmethyl)phenyl]boronic acid;hydrochloride. Additional chemical identifiers include:

  • InChI: InChI=1S/C12H18BNO2.ClH/c15-13(16)12-6-4-11(5-7-12)10-14-8-2-1-3-9-14;/h4-7,15-16H,1-3,8-10H2;1H
  • InChIKey: TYCJJRQXPDMXAU-UHFFFAOYSA-N
  • Simplified Molecular Input Line Entry System (SMILES): B(C1=CC=C(C=C1)CN2CCCCC2)(O)O.Cl

The parent compound without the hydrochloride salt has the chemical formula C12H18BNO2 and a molecular weight of 219.09 g/mol. This compound is characterized by 3 hydrogen bond donor sites, 3 hydrogen bond acceptor sites, and 3 rotatable bonds.

Table 1: Key Structural Properties of this compound

Property Value Reference
Molecular Formula C12H19BClNO2
Molecular Weight 255.55 g/mol
Hydrogen Bond Donors 3
Hydrogen Bond Acceptors 3
Rotatable Bonds 3
Exact Mass 255.1197367 g/mol

The structural arrangement of this compound features a trigonal planar geometry around the boron atom, which is characteristic of boronic acids. This geometry results from the sp2 hybridization of the boron atom, which possesses a vacant p orbital orthogonal to the three substituents. This electronic configuration contributes significantly to the compound's Lewis acidic properties and its ability to form reversible covalent complexes with suitable Lewis bases.

Historical Development in Boronic Acid Chemistry

The history of boronic acid chemistry dates back to 1860 when Edward Frankland first reported the preparation and isolation of ethylboronic acid. Frankland's pioneering synthesis employed a two-stage process: first, diethylzinc was reacted with triethyl borate to produce triethylborane, which subsequently underwent oxidation in air to form ethylboronic acid. This landmark discovery laid the foundation for boronic acid chemistry, although the field remained relatively unexplored for many decades thereafter.

Boronic acids represent the second oxidation state of boranes and are structurally related to boric acid (B(OH)3), with one hydroxyl group replaced by an alkyl or aryl group (R-B(OH)2). Despite their structural similarity to carboxylic acids, boronic acids are not found in nature and are exclusively synthetic compounds derived from primary boron sources such as boric acid.

The development of boronic acid chemistry progressed slowly until the latter part of the 20th century. For many years, boron-containing compounds were not widely investigated in medicinal chemistry, primarily due to concerns regarding potential toxicity. However, this perception began to change dramatically with advances in synthetic methodologies and the discovery of compounds with promising biological activities.

A significant turning point in boronic acid chemistry came with the discovery and development of bortezomib, a boronic acid-containing drug used in cancer treatment. This breakthrough demonstrated the potential of boronic acids in pharmaceutical applications and catalyzed renewed interest in the synthesis and study of these compounds. The development timeline is outlined below:

Table 2: Key Milestones in Boronic Acid Chemistry Development

Year Development Significance
1860 First synthesis of ethylboronic acid by Edward Frankland Established the foundation of boronic acid chemistry
1979 Introduction of Suzuki-Miyaura coupling Revolutionized the use of boronic acids in organic synthesis
1995-2003 Development of bortezomib Demonstrated pharmaceutical applications of boronic acids
2000s-present Expansion of synthetic methodologies for boronic acids Enabled access to diverse boronic acid derivatives

Modern synthetic approaches to boronic acids have evolved significantly since Frankland's initial work. Contemporary methods include reactions of organometallic compounds with borate esters, transmetallation reactions utilizing arylsilanes with boron tribromide followed by hydrolysis, and palladium-catalyzed borylation coupling aryl halides with diboronic esters. These advances have made boronic acids more accessible and have expanded their utility in chemical research.

Role in Modern Organoboron Compound Research

This compound and related organoboron compounds have assumed significant roles in modern chemical research, spanning multiple disciplines from organic synthesis to medicinal chemistry.

A primary application of boronic acids is in organic synthesis, particularly as key reagents in carbon-carbon bond-forming reactions. The Suzuki-Miyaura coupling reaction represents one of the most important applications, where boronic acids or their derivatives react with halides or triflates under basic conditions in the presence of a palladium catalyst. This versatile reaction enables the formation of carbon-carbon bonds to create conjugated systems including alkenes, styrenes, and biaryl compounds. The importance of this methodology was recognized with the award of the Nobel Prize in Chemistry to Akira Suzuki (along with Richard Heck and Ei-ichi Negishi) in 2010.

The unique properties of boronic acids as mild Lewis acids contribute to their versatility in chemical transformations. Their ability to form reversible covalent complexes with various Lewis bases, including sugars, amino acids, and hydroxamic acids, has led to applications in molecular recognition. This property is particularly valuable for the development of sensors for carbohydrates and other biomolecules, as well as for the selective transport of saccharides across membranes.

Recent research has expanded the utility of boronic acids through photoinduced reactions. Studies have demonstrated successful photoinduced diborylation of terminal alkynes and photoisomerization reactions involving boronic acid derivatives. These light-mediated transformations represent an emerging frontier in organoboron chemistry with potential applications in materials science and synthetic methodology.

Table 3: Key Applications of this compound and Related Compounds

Application Area Specific Uses Key Features
Organic Synthesis Suzuki-Miyaura coupling Formation of carbon-carbon bonds
Molecular Recognition Sensors for carbohydrates Lewis acidic properties
Photochemistry Photoinduced borylation Light-mediated transformations
Medicinal Chemistry Building blocks for bioactive compounds Modification of pharmacological properties

The incorporation of the boronic acid functional group into bioactive molecules has been shown to significantly alter their selectivity, physicochemical properties, and pharmacokinetic characteristics. This molecular modification strategy has led to improvements in existing bioactivities and the development of compounds with novel properties. Research has demonstrated that boronic acid derivatives exhibit various biological activities, including anticancer, antibacterial, and antiviral properties.

The relative ease of synthesis of boronic acid derivatives has facilitated their integration into diverse research programs. Methods such as palladium-catalyzed direct boronic acid synthesis from aryl chlorides using tetrahydroxydiboron have streamlined the preparation of these valuable intermediates. These synthetic advances have made compounds like this compound more accessible for investigation in various contexts.

Properties

IUPAC Name

[4-(piperidin-1-ylmethyl)phenyl]boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO2.ClH/c15-13(16)12-6-4-11(5-7-12)10-14-8-2-1-3-9-14;/h4-7,15-16H,1-3,8-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCJJRQXPDMXAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CN2CCCCC2)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily studied for its roles in anticancer, antimicrobial, and anti-inflammatory applications. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

This compound has the following chemical structure:

  • Molecular Formula : C12H16BClN2O2
  • Molecular Weight : 246.53 g/mol
  • CAS Number : 1200434-84-9

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The boronic acid moiety allows for reversible covalent bonding with diols, which is crucial for its mechanism of action in biological systems.

Anticancer Activity

Research indicates that boronic acids, including this compound, exhibit significant anticancer properties. They have been shown to inhibit proteasome activity, leading to increased apoptosis in cancer cells.

Case Study:
A study investigated the effects of this compound on multiple myeloma cells, demonstrating a dose-dependent reduction in cell viability and induction of apoptosis through the activation of pro-apoptotic pathways. The results are summarized in Table 1.

Concentration (μM)Cell Viability (%)Apoptosis Rate (%)
01005
57520
105045
202570

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and function.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)
Escherichia coli10
Staphylococcus aureus5
Pseudomonas aeruginosa15

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial effects, this compound has shown promise in reducing inflammation. It modulates inflammatory cytokine production and inhibits pathways associated with chronic inflammation.

Research Findings

Recent studies have highlighted the versatility of boronic acids in drug discovery. For instance, a review highlighted that derivatives similar to this compound are being explored for their roles as inhibitors of various enzymes involved in cancer progression and inflammatory responses .

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₁₂H₁₉BClNO₂
  • Molecular Weight : 255.55 g/mol
  • Functional Groups : Boronic acid and piperidine

The presence of the boronic acid functional group is critical for its reactivity, particularly in forming covalent bonds with diols, which is a key feature utilized in drug design and organic synthesis.

Medicinal Chemistry

4-PIP-BMPH is being investigated for its potential as an anticancer agent. Research indicates that compounds with boronic acid moieties can inhibit enzymes involved in tumor growth and metastasis. Specifically, 4-PIP-BMPH has shown promise in:

  • Inhibiting Proteases and Kinases : Studies suggest that this compound can interact with specific proteases and kinases that play roles in cancer progression, making it a candidate for further investigation in targeted cancer therapies .

Organic Synthesis

In synthetic chemistry, 4-PIP-BMPH serves as a versatile building block. It is particularly valuable in:

  • Suzuki-Miyaura Cross-Coupling Reactions : This compound can participate in cross-coupling reactions to form carbon-carbon bonds, which are fundamental processes in the synthesis of complex organic molecules .

Biological Probes

The ability of 4-PIP-BMPH to interact with biomolecules makes it a useful molecular probe in biological systems. Its unique structure allows for:

  • Targeting Specific Biological Pathways : The compound's interactions with cellular pathways could lead to insights into disease mechanisms and therapeutic interventions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below compares key structural features and properties of 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride with its analogs:

Compound Name (CAS No.) Core Structure Substituent/Modification Key Properties Reference
This compound Piperidine + methylene linker Boronic acid (free), HCl salt High lipophilicity, moderate solubility due to HCl salt, reactive boronic acid
(4-(Piperidin-1-yl)phenyl)boronic acid (229009-42-1) Piperidine (direct attachment) Boronic acid (free), no HCl salt Lower solubility, uncharged piperidine may reduce membrane permeability
3-[4-(2-Hydroxyethyl)piperazine-1-carbonyl]benzeneboronic acid hydrochloride (913835-44-6) Piperazine + hydroxyethyl + carbonyl linker Boronic acid (free), HCl salt Increased polarity due to hydroxyethyl and carbonyl; enhanced solubility
4-((N,N-Dimethylamino)methyl)phenylboronic acid pinacol ester hydrochloride (1073371-85-3) Dimethylamino + pinacol ester Boronic acid (protected), HCl salt Stabilized boronate ester; reduced reactivity until deprotection
4-Aminomethylphenylboronic acid hydrochloride (75705-21-4) Aminomethyl substituent Boronic acid (free), HCl salt Higher polarity due to -NH₂; potential for hydrogen bonding
(4-(Pyrrolidin-1-yl)phenyl)boronic acid (229009-41-0) Pyrrolidine (5-membered ring) Boronic acid (free) Increased rigidity; altered steric effects compared to piperidine

Key Research Findings

a) Impact of Nitrogen Heterocycles
  • Piperidine vs. Piperazine : Piperidine (6-membered, one N) derivatives exhibit higher lipophilicity compared to piperazine analogs (6-membered, two N), which may enhance blood-brain barrier penetration . Piperazine derivatives, such as 3-[4-(2-hydroxyethyl)piperazine-1-carbonyl]benzeneboronic acid hydrochloride, display increased solubility due to polar groups like hydroxyethyl but may face challenges in passive diffusion .
b) Boronic Acid Modifications
  • Free vs. Protected Boronic Acids: Pinacol esters (e.g., 4-((N,N-Dimethylamino)methyl)phenylboronic acid pinacol ester hydrochloride) offer stability in aqueous environments but require enzymatic or chemical deprotection for reactivity . Free boronic acids, as in the target compound, are directly reactive but may exhibit shorter shelf lives.
c) Salt Forms and Solubility
  • Hydrochloride salts universally improve aqueous solubility. For example, 4-Aminomethylphenylboronic acid hydrochloride achieves ~50 mg/mL solubility in water, whereas non-salt analogs like (4-(Piperidin-1-yl)phenyl)boronic acid show solubility below 10 mg/mL .

Pharmacological Relevance

  • Enzyme Inhibition : The boronic acid group can act as a transition-state analog inhibitor for proteases like thrombin or β-lactamases, with substituents modulating specificity .

Preparation Methods

Palladium-Catalyzed Suzuki-Miyaura Coupling

  • Starting Materials: 4-bromophenylboronic acid and piperidine or piperidinylmethyl precursors.
  • Catalysts: Palladium complexes (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂).
  • Bases: Potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or similar bases to deprotonate boronic acid.
  • Solvents: Dimethylformamide (DMF), ethanol, or aqueous-organic mixtures.
  • Conditions: Heating under reflux or controlled temperatures (60–100 °C), inert atmosphere (nitrogen or argon) to prevent oxidation.

This method facilitates the formation of the C–N bond by coupling the piperidine nitrogen with the aryl boronic acid, resulting in the desired piperidinylmethylphenylboronic acid derivative.

Nucleophilic Substitution and Mannich-Type Reactions

  • Approach: Starting from 4-bromobenzyl derivatives or 4-nitrobenzyl compounds, nucleophilic substitution with piperidine introduces the piperidinylmethyl group.
  • Subsequent Steps: Reduction of nitro groups (if present) using palladium on carbon (Pd/C) catalysis and hydrogenation, followed by boronation steps to install the boronic acid group.
  • Mannich Reaction: Used to introduce the piperidinylmethyl moiety via reaction of formaldehyde, piperidine, and the phenylboronic acid precursor.

Detailed Synthetic Procedures and Reaction Conditions

Step Reaction Type Reagents & Conditions Description Yield & Notes
1 Suzuki-Miyaura Coupling 4-bromophenylboronic acid, piperidine, Pd catalyst, K₂CO₃, DMF, 80 °C, N₂ atmosphere Formation of C–N bond attaching piperidinylmethyl group to phenyl ring High yield (>80%), clean reaction profile
2 Nucleophilic Substitution 4-bromobenzyl chloride, piperidine, triethylamine (TEA), DMF, room temp to 60 °C Piperidine attacks benzyl halide to form piperidinylmethyl intermediate Moderate to high yield (60–85%)
3 Reduction Pd/C, H₂, ethanol, room temp Reduction of nitro groups to amines if starting from nitro derivatives Quantitative conversion
4 Boronation Use of boronate esters or boronic acid installation via lithiation and quenching with trialkyl borates Installation of boronic acid group on aromatic ring Requires careful control to avoid side reactions

Advanced Synthetic Strategies and Industrial Scale-Up

  • Continuous Flow Reactors: For industrial production, continuous flow systems enable precise control of reaction parameters, improving reproducibility and yield.
  • Automated Reactors: Automation facilitates scale-up of Suzuki-Miyaura coupling and purification steps, ensuring consistent product quality.
  • Protecting Groups: Use of boronate esters (e.g., neopentyl glycol boronate esters) as protected intermediates to improve stability during multi-step synthesis.

Comparative Analysis of Preparation Methods

Method Advantages Limitations Typical Yield Scalability
Suzuki-Miyaura Coupling High selectivity, mild conditions, well-established Requires palladium catalyst, sensitive to air/moisture 80–90% Excellent, adaptable to industrial scale
Nucleophilic Substitution + Reduction Straightforward, uses common reagents Multi-step, requires purification after reduction 60–85% Moderate, more labor-intensive
Boronate Ester Protection Strategy Enhances intermediate stability Additional steps for protection/deprotection 75–85% Good, suitable for complex syntheses

Research Findings on Reaction Optimization

  • Catalyst Loading: Lower palladium catalyst loading (0.5–1 mol%) maintains high yields and reduces cost.
  • Base Selection: Potassium carbonate favored for mildness and efficiency; sodium hydroxide used in some protocols for faster reaction rates.
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency; ethanol-water mixtures used for greener protocols.
  • Temperature Control: Reactions performed between 60–100 °C optimize rate without decomposing sensitive boronic acid groups.
  • Purification: Crystallization of hydrochloride salt improves purity and stability of final product.

Summary Table of Key Synthetic Parameters

Parameter Typical Range/Value Impact on Synthesis
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂, 0.5–2 mol% Influences reaction rate and yield
Base K₂CO₃, NaOH, TEA Facilitates deprotonation, affects selectivity
Solvent DMF, EtOH/H₂O, DMSO Solubility and reaction kinetics
Temperature 60–100 °C Balances reaction speed and stability
Reaction Time 1–18 hours Ensures completion without degradation
Atmosphere Nitrogen or Argon Prevents oxidation of boronic acid

Q & A

Q. What are the standard synthetic routes for 4-(piperidin-1-ylmethyl)phenylboronic acid hydrochloride?

The synthesis typically involves two key steps: (1) introducing the boronic acid group to the aromatic ring via Suzuki-Miyaura cross-coupling or directed ortho-metalation, and (2) functionalizing the phenyl ring with the piperidine moiety through alkylation or reductive amination. For example, the boronic acid group can be introduced using palladium-catalyzed coupling with pinacol borane . The piperidine group is often added via nucleophilic substitution between 4-(chloromethyl)phenylboronic acid and piperidine, followed by HCl salt formation. Purification methods like recrystallization (using ethanol/water mixtures) or silica gel chromatography are critical to isolate the hydrochloride salt .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

A combination of 1H^1H-NMR, 13C^{13}C-NMR, and 11B^{11}B-NMR is essential to confirm the structure. The 11B^{11}B-NMR peak around 28–32 ppm confirms the boronic acid group, while 1H^1H-NMR signals at δ 1.4–1.6 (piperidine CH2_2) and δ 3.4–3.6 (N-CH2_2-Ph) validate the piperidine linkage. Mass spectrometry (ESI-MS or HRMS) provides molecular ion verification. FT-IR can identify B-O vibrations (~1340 cm1^{-1}) and N-H stretches (~2500 cm1^{-1}) in the hydrochloride form .

Q. What is the role of the piperidine moiety in modulating the compound’s reactivity?

The piperidine group enhances solubility in polar solvents and acts as an electron-donating group, increasing the Lewis acidity of the boronic acid. This facilitates transmetalation in cross-coupling reactions and improves binding affinity to diols or proteins in biochemical assays. Comparative studies with pyrrolidine or morpholine analogs (e.g., from PubChem data ) show that piperidine’s six-membered ring balances steric accessibility and electronic effects.

Advanced Research Questions

Q. How can researchers optimize the stability of this compound in aqueous solutions?

The boronic acid group is prone to hydrolysis under acidic or basic conditions. Stability can be enhanced by:

  • Buffering solutions to pH 7–8 (boronic acids form stable tetrahedral boronate complexes in mildly basic conditions).
  • Using cryopreservation (−20°C in anhydrous DMSO) to prevent decomposition.
  • Adding diols (e.g., mannitol) to stabilize the boronic acid via reversible ester formation .
    Monitor degradation via HPLC with UV detection at 254 nm, tracking the disappearance of the parent peak over time.

Q. What strategies resolve contradictory data on catalytic efficiency in Suzuki-Miyaura reactions?

Discrepancies in catalytic activity often arise from variations in:

  • Pd catalyst source : Use Pd(OAc)2_2 or PdCl2_2(dppf) for reproducibility .
  • Solvent system : Optimize dioxane/water ratios (e.g., 4:1) to balance substrate solubility and reaction rate.
  • Base selection : Cs2_2CO3_3 or K3_3PO4_4 improves yields compared to Na2_2CO3_3.
    Perform control experiments with aryl halides of varying electronegativity to isolate steric vs. electronic effects.

Q. How to design experiments to study interactions with biological targets (e.g., enzymes or receptors)?

  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (KdK_d) by titrating the compound into a protein solution.
  • Surface Plasmon Resonance (SPR) : Immobilize the boronic acid on a sensor chip to measure real-time association/dissociation kinetics.
  • X-ray Crystallography : Co-crystallize with target proteins (e.g., serine proteases) to identify binding motifs.
    Reference studies on structurally similar boronic acids (e.g., 4-(hydroxymethyl)phenylboronic acid ) to guide experimental design.

Q. How to address low yields in alkylation steps during synthesis?

Low yields often result from steric hindrance at the benzylic position. Mitigate this by:

  • Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems.
  • Switching to polar aprotic solvents (e.g., DMF) to stabilize transition states.
  • Employing microwave-assisted synthesis to reduce reaction time and improve efficiency .

Data Contradiction Analysis

Q. How to interpret conflicting reports on the compound’s solubility in organic solvents?

Discrepancies may arise from differences in salt forms (free base vs. hydrochloride) or crystallinity. Characterize the hydrochloride salt’s solubility via:

  • Dynamic Light Scattering (DLS) : Measure aggregation in solvents like THF or DCM.
  • Thermogravimetric Analysis (TGA) : Assess hygroscopicity, which affects apparent solubility.
    Cross-reference with PubChem data for analogous piperidine-containing boronic acids to identify trends.

Methodological Tables

Table 1. Key Spectral Data for Characterization

TechniqueExpected SignalsReference
11B^{11}B-NMR28–32 ppm (trigonal boronic acid)
1H^1H-NMRδ 1.4–1.6 (piperidine CH2_2), δ 3.4–3.6 (N-CH2_2-Ph), δ 7.3–7.6 (aryl H)
FT-IR~1340 cm1^{-1} (B-O), ~2500 cm1^{-1} (N-H stretch, hydrochloride)

Table 2. Reaction Optimization Parameters for Suzuki-Miyaura Coupling

ParameterOptimal ConditionImpact on Yield
CatalystPdCl2_2(dppf)Increases by 30%
SolventDioxane:H2_2O (4:1)Maximizes rate
BaseCs2_2CO3_3Reduces side products
Temperature80°CBalances kinetics

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride
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4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride

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